N-([2,3'-bifuran]-5-ylmethyl)-5-chlorothiophene-2-carboxamide
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Overview
Description
N-([2,3’-bifuran]-5-ylmethyl)-5-chlorothiophene-2-carboxamide is a complex organic compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This compound features a bifuran moiety linked to a chlorothiophene carboxamide, making it a subject of interest for researchers exploring novel chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,3’-bifuran]-5-ylmethyl)-5-chlorothiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the bifuran and chlorothiophene intermediates. One common method involves the use of microwave-assisted conditions to facilitate the formation of ester and amide derivatives containing furan rings . The reaction conditions often include the use of effective coupling reagents such as DMT/NMM/TsO− or EDC, optimizing reaction time, solvent, and substrate amounts to achieve high yields .
Industrial Production Methods
Industrial production of this compound may leverage similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of renewable resources and green chemistry principles is also emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-([2,3’-bifuran]-5-ylmethyl)-5-chlorothiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-([2,3’-bifuran]-5-ylmethyl)-5-chlorothiophene-2-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers explore its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: The compound is used in the development of advanced materials, such as polymers and dyes, due to its unique structural properties .
Mechanism of Action
The mechanism of action of N-([2,3’-bifuran]-5-ylmethyl)-5-chlorothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biochemical effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other bifuran and chlorothiophene derivatives, such as:
- 2,5-Furandicarboxylic acid
- 3,3’-Bifuran-5,5’-dicarboxylic acid dimethyl ester
- N-(Furan-2-ylmethyl)furan-2-carboxamide
Uniqueness
What sets N-([2,3’-bifuran]-5-ylmethyl)-5-chlorothiophene-2-carboxamide apart is its unique combination of bifuran and chlorothiophene moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, from materials science to medicinal chemistry .
Properties
IUPAC Name |
5-chloro-N-[[5-(furan-3-yl)furan-2-yl]methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO3S/c15-13-4-3-12(20-13)14(17)16-7-10-1-2-11(19-10)9-5-6-18-8-9/h1-6,8H,7H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPFBVNFPDAZNBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C2=CC=C(O2)CNC(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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